molecular formula C18H14ClN5OS B326841 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE

3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE

Cat. No.: B326841
M. Wt: 383.9 g/mol
InChI Key: UCKVMTLKGJWUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a triazole ring, all connected through a sulfide linkage

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling through a sulfide linkage. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Cyclization: The oxadiazole and triazole rings can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-CHLOROPHENYL)-5-{[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOLE stands out due to its unique combination of functional groups. Similar compounds include:

    [3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a bromine atom instead of chlorine.

    [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a methyl group instead of chlorine.

    [3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl5-methyl-4-phenyl-4H-1,2,4-triazol-3-ylsulfide: Similar structure but with a nitro group instead of chlorine.

Properties

Molecular Formula

C18H14ClN5OS

Molecular Weight

383.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H14ClN5OS/c1-12-21-22-18(24(12)15-5-3-2-4-6-15)26-11-16-20-17(23-25-16)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3

InChI Key

UCKVMTLKGJWUSU-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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